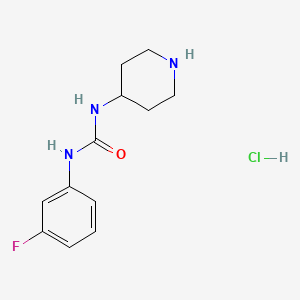

1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride

Descripción general

Descripción

The compound "1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride" is a derivative of urea and is part of a broader class of compounds that have been studied for their potential biological activities. Specifically, 1-aryl-3-piperidin-4-yl-urea derivatives have been identified as small-molecule CXCR3 antagonists, which are of interest due to their potential therapeutic applications in diseases where the CXCR3 receptor is implicated .

Synthesis Analysis

The synthesis of related 1,3-disubstituted ureas has been reported, with yields ranging from 33 to 80%. These syntheses often involve the preparation of isocyanates, which are then reacted with various amines to form the urea derivatives . In the context of CXCR3 antagonists, structure-activity relationship (SAR) studies have been conducted to optimize the potency and physicochemical properties of these compounds, leading to the identification of potent derivatives .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of a fluorophenyl group and a piperidinyl group in the compound suggests that it may interact with biological targets through a combination of hydrophobic and hydrogen bonding interactions. The exact conformation and electronic distribution of the molecule would be determined by detailed spectroscopic analysis, such as IR, 1H, 13C NMR, and mass spectrometry, as has been done for similar compounds .

Chemical Reactions Analysis

The urea derivatives, including those with fluorophenyl and piperidinyl groups, are synthesized through reactions involving isocyanates and amines. The presence of fluorine in the phenyl ring could influence the reactivity of the compound, potentially affecting its interactions with biological targets or its stability under physiological conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride would be influenced by its molecular structure. The fluorine atom would contribute to the lipophilicity of the compound, while the urea moiety could form hydrogen bonds, affecting its solubility and distribution. The chloride salt form would likely enhance the compound's water solubility, making it more amenable for biological studies .

Aplicaciones Científicas De Investigación

Urease Inhibition for Medical Applications

Urease inhibitors have garnered attention for their potential in treating infections caused by urease-producing bacteria such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The search for effective urease inhibitors has led to the investigation of various chemical classes, including urea derivatives. Given the structural relationship, 1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride could be explored for similar urease inhibitory activities, which may have implications in developing treatments for related infections (Kosikowska & Berlicki, 2011).

Role in Receptor Binding and Selectivity

Arylcycloalkylamines, including phenyl piperidines, have been identified as key pharmacophoric groups in antipsychotic agents, suggesting that structural analogs like 1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride could potentially influence the potency and selectivity of binding affinity at D2-like receptors. This insight points towards possible applications in designing new antipsychotic medications or studying receptor-ligand interactions (Sikazwe et al., 2009).

Urea Biosensors

The development of urea biosensors, which use enzymes like urease for detecting and quantifying urea concentrations, is an area of active research. These biosensors have applications in medical diagnostics, environmental monitoring, and the food industry. The study of compounds such as 1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride could contribute to the understanding of urea interactions in biological systems, potentially leading to innovations in biosensor technology (Botewad et al., 2021).

Agricultural Efficiency

Urease inhibitors are also significant in agriculture, where they are used to increase the efficiency of urea-based fertilizers by reducing the loss of nitrogen through volatilization. Research into compounds like 1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride could offer new avenues for enhancing the utilization of nitrogen fertilizers, thereby supporting sustainable agricultural practices (Cantarella et al., 2018).

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-3-piperidin-4-ylurea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O.ClH/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7H2,(H2,15,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGITINPZYTNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride | |

CAS RN |

1233952-56-1 | |

| Record name | Urea, N-(3-fluorophenyl)-N′-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,1-diMethylethyl)dihydro-1,5-dioxo-(3R,7aR)-1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde](/img/structure/B3027026.png)

![5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B3027039.png)

![1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3027043.png)